molecular formula C5H4Br2N2 B8695076 2-Bromo-4-(bromomethyl)pyrimidine

2-Bromo-4-(bromomethyl)pyrimidine

Cat. No.: B8695076
M. Wt: 251.91 g/mol
InChI Key: YNSHBNUIRMCLES-UHFFFAOYSA-N
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Description

2-Bromo-4-(bromomethyl)pyrimidine (C₅H₄Br₂N₂, MW 251.91 g/mol) is a brominated pyrimidine derivative characterized by bromine atoms at the C2 position and a bromomethyl (-CH₂Br) group at the C4 position. This compound is highly reactive due to the presence of two electrophilic bromine atoms, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions, nucleophilic substitutions, and the preparation of pharmaceuticals or agrochemicals .

Properties

Molecular Formula

C5H4Br2N2

Molecular Weight

251.91 g/mol

IUPAC Name

2-bromo-4-(bromomethyl)pyrimidine

InChI

InChI=1S/C5H4Br2N2/c6-3-4-1-2-8-5(7)9-4/h1-2H,3H2

InChI Key

YNSHBNUIRMCLES-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1CBr)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between 2-bromo-4-(bromomethyl)pyrimidine and related bromopyrimidines:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Reactivity Applications/Notes
This compound C₅H₄Br₂N₂ 251.91 Br at C2, BrCH₂ at C4 High reactivity due to dual bromine sites; undergoes Suzuki coupling and alkylation Drug intermediates, polymer synthesis
5-Bromo-2-chloropyrimidin-4-amine C₄H₄BrClN₃ 222.46 Br at C5, Cl at C2, NH₂ at C4 Planar pyrimidine ring; forms 2D hydrogen-bonded networks Crystal engineering, supramolecular chemistry
2-Bromo-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine C₁₂H₈BrF₃N₂ 317.11 Br at C2, 4-MePh at C4, CF₃ at C6 High lipophilicity (CF₃ group); stable under acidic conditions Materials science, fluorinated polymers
5-Bromo-4-(2-methylphenyl)pyrimidine C₁₁H₉BrN₂ 249.11 Br at C5, 2-MePh at C4 Steric hindrance from ortho-methyl group; reduced nucleophilic substitution at C4 Building block for sterically demanding ligands
2-Amino-4-bromo-6-methylpyrimidine C₅H₆BrN₃ 188.03 Br at C4, NH₂ at C2, Me at C6 Amino group enhances nucleophilicity; participates in condensation reactions Antiviral/anticancer agent precursors
5-Bromo-2,4-dimethoxypyrimidine C₆H₇BrN₂O₂ 235.04 Br at C5, OMe at C2 and C4 Electron-donating methoxy groups stabilize ring; reduced electrophilicity Photolabile protecting groups

Physicochemical Properties

  • Lipophilicity :
    • The trifluoromethyl group in 2-bromo-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine (LogP ~2.8) significantly increases lipophilicity compared to the hydrophilic 5-bromo-2,4-dimethoxypyrimidine (LogP ~1.2) .
  • Thermal Stability :
    • Methoxy-substituted bromopyrimidines (e.g., 5-bromo-2,4-dimethoxypyrimidine) decompose at higher temperatures (~200°C) due to stabilized aromatic systems, whereas bromomethyl derivatives may degrade earlier (~150°C) due to labile C–Br bonds .

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